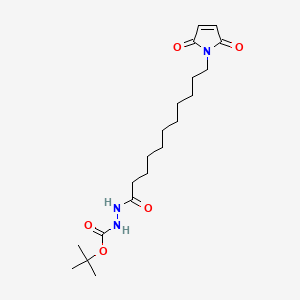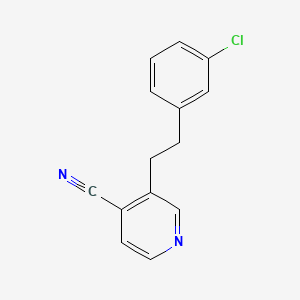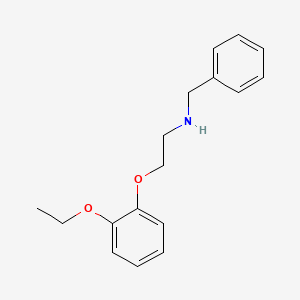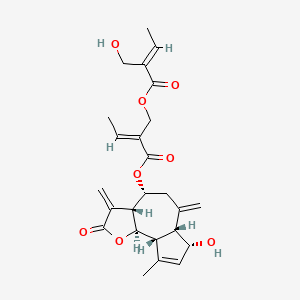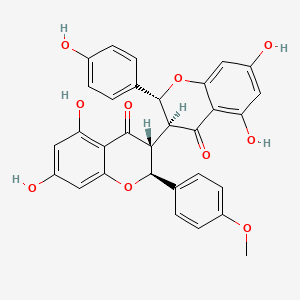
Sikokianin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Sikokianin C is a natural compound isolated from the plant Wikstroemia sikokiana . The exact synthesis process of this compound is not detailed in the available literature.Molecular Structure Analysis
This compound belongs to the C-3/C-3ʺ biflavanone class . It has been found to bind potently to a cavity around residue Val204 in CBS, distant from the heme binding site . This binding has been analyzed and compared with other sikokianins (Sik-A-D) and 12 structurally related C-3/C-3ʺ biflavanones .Aplicaciones Científicas De Investigación
Antitumor Effect Against Human Colon Cancer : Sikokianin C has demonstrated significant antitumor efficacy against human colon cancer cells. It selectively inhibits CBS activity, which is crucial as CBS overexpression is associated with the proliferation and migration of human colon cancers. In vitro, this compound notably suppressed the proliferation of HT29 colon cancer cells. Additionally, its ability to induce apoptosis in cancer cells has been observed. In vivo studies have shown that treatment with this compound dramatically reduced tumor volume and weight in colon cancer xenograft models in mice, highlighting its potential as a treatment for colon cancer (Niu et al., 2018).
Discovery and Isolation : The discovery and isolation of this compound are critical steps in understanding its properties and potential applications. It was isolated from the roots of Wikstroemia indica, along with other compounds. The process of isolation and structural elucidation using techniques like HR-ESI-MS and NMR is fundamental in the study of such natural compounds (Li et al., 2012).
In Vitro Antimalarial Activity : this compound has also been identified to possess antimalarial properties. In a study, this compound showed a potent inhibitory effect against the chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria. This finding opens up possibilities for its use in the treatment of malaria (Nunome et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of Sikokianin C is the enzyme Cystathionine β-synthase (CBS) . CBS is a key pyridoxal-5ʹ-phosphate-dependent heme enzyme in the trans-sulfuration pathway . It is directly implicated in the metabolism of homocysteine and the generation of hydrogen sulfide . CBS is frequently overexpressed in various types of cancers, including colon, ovarian, and liver cancers, multiple myeloma, and other malignancies .
Mode of Action
This compound, a C-3/C-3ʺ biflavanone isolated from the plant Wikstroemia sikokiana, displays marked anticancer properties in vivo . It potently inhibits CBS via a direct binding to a cavity (around residue Val204) distant from the heme binding site . This selective inhibition of CBS activity occurs in a competitive manner .
Biochemical Pathways
The inhibition of CBS by this compound affects the trans-sulfuration pathway . CBS is a l-serine hydrolyase which catalyzes the synthesis of cystathionine from serine and homocysteine . It is implicated in homocysteine metabolism and its conversion to cysteine . Therefore, the inhibition of CBS by this compound can potentially disrupt these biochemical pathways.
Pharmacokinetics
Its potent in vivo anticancer properties suggest that it has favorable pharmacokinetic properties that allow it to reach its target in the body .
Result of Action
This compound greatly suppresses the proliferation of HT29 colon cancer cells with an IC 50 value of 1.6 μM . Moreover, it induces the apoptosis of HT29 cancer cells in a dose-dependent manner . Treating mice with this compound dramatically reduces the tumor volume and the weight of the colon cancer xenograft in vivo .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sikokianin C plays a crucial role in biochemical reactions by inhibiting the enzyme cystathionine β-synthase (CBS). CBS is a key enzyme in the trans-sulfuration pathway, responsible for converting homocysteine into cysteine . This compound binds to a specific cavity in CBS, distant from the heme binding site, thereby inhibiting its activity . This interaction is significant because CBS is overexpressed in various cancers, and its inhibition can suppress cancer cell proliferation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In human colon cancer cells, this compound significantly suppresses cell proliferation and induces apoptosis in a dose-dependent manner . It influences cell signaling pathways by inhibiting CBS, which is involved in the biosynthesis of hydrogen sulfide (H2S), a gasotransmitter that mediates diverse biological functions, including growth, differentiation, and cell death . By inhibiting CBS, this compound disrupts these pathways, leading to reduced cancer cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively inhibiting CBS activity in a competitive manner . The binding of this compound to CBS involves five key residues in the substrate channel of the CBS protein . This binding interaction prevents the normal function of CBS, thereby reducing the production of hydrogen sulfide and disrupting cellular processes that rely on this gasotransmitter . Additionally, this compound does not inhibit the activity of human cystathionine γ-lyase (CSE), another H2S-producing enzyme, highlighting its selectivity for CBS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under experimental conditions and maintains its inhibitory effect on CBS over extended periods . Long-term studies have shown that this compound continues to suppress cancer cell proliferation and induce apoptosis in vitro and in vivo . These findings suggest that this compound has a sustained impact on cellular function, making it a promising candidate for long-term cancer treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice with human colon cancer xenografts, this compound was administered at various dosages to evaluate its antitumor efficacy . The results showed that higher doses of this compound led to a more significant reduction in tumor volume and weight . At very high doses, some toxic effects were observed, indicating the importance of optimizing the dosage for therapeutic use .
Metabolic Pathways
This compound is involved in the trans-sulfuration pathway, where it inhibits the enzyme CBS . This inhibition affects the metabolism of homocysteine and its conversion to cysteine . By disrupting this pathway, this compound reduces the production of hydrogen sulfide, which is involved in various cellular functions . The inhibition of CBS by this compound also impacts the levels of other metabolites in the pathway, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target cells, particularly cancer cells where CBS is overexpressed . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches and inhibits CBS in cancer cells .
Subcellular Localization
This compound is localized within specific subcellular compartments where CBS is active . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring effective inhibition of CBS . This subcellular localization is essential for this compound’s activity, as it allows the compound to interact directly with its target enzyme and exert its anticancer effects .
Propiedades
IUPAC Name |
(2R,3S)-3-[(2S,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPUSVUZHPIYER-VGGPVXIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

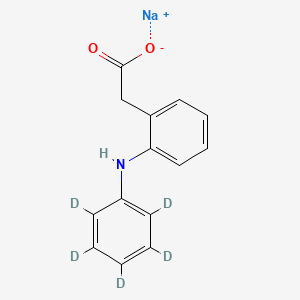


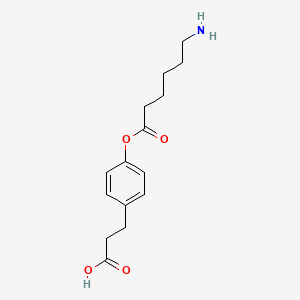
![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)
